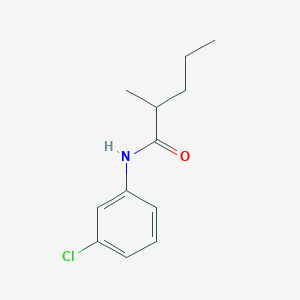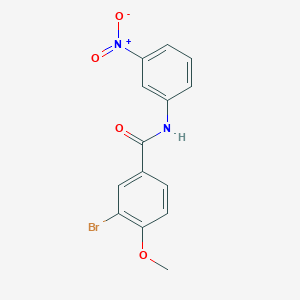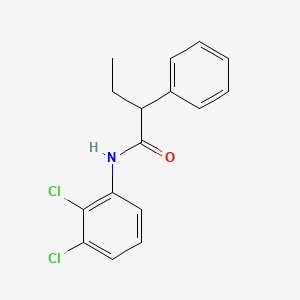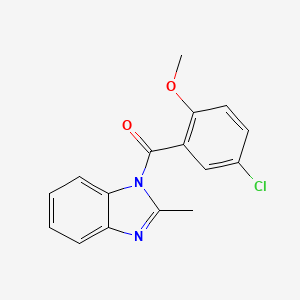METHANONE](/img/structure/B3954360.png)
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](4-CHLORO-2-NITROPHENYL)METHANONE
Vue d'ensemble
Description
4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE is a complex organic compound that features a combination of benzodioxole, piperazine, and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE typically involves multiple steps:
Formation of the Benzodioxole Group: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde.
Piperazine Derivative Formation: The benzodioxole group is then reacted with piperazine to form the intermediate [4-(1,3-benzodioxol-5-ylmethyl)piperazine].
Final Coupling Reaction: The intermediate is then coupled with 4-chloro-2-nitrobenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the chloro group.
Major Products
Oxidation: Oxidation of the benzodioxole moiety can lead to the formation of quinones.
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
In biological and medicinal research, 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE is investigated for its potential as a pharmacophore. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the piperazine and nitrophenyl groups can form hydrogen bonds and electrostatic interactions with the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(1,3-BENZODIOXOL-5-YLMETHYL)TETRAHYDRO-2H-PYRAN-4-YL]METHANAMINE: This compound shares the benzodioxole moiety but has a different core structure.
1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: These compounds also contain the benzodioxole group and are studied for their anticancer properties.
Uniqueness
The unique combination of benzodioxole, piperazine, and nitrophenyl groups in 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE provides a distinct set of chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for further research and development.
Propriétés
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-chloro-2-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5/c20-14-2-3-15(16(10-14)23(25)26)19(24)22-7-5-21(6-8-22)11-13-1-4-17-18(9-13)28-12-27-17/h1-4,9-10H,5-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKFNPDSRZTIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=C(C=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3954293.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-5-{[5-(4-methylphenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B3954323.png)
![4-(propan-2-yl)-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B3954328.png)

![(2,6-Dimethylmorpholin-4-yl)[2-methoxy-4-(methylsulfanyl)phenyl]methanone](/img/structure/B3954340.png)
![N-[(2-bromo-4,5-dimethylphenyl)carbamothioyl]-4-chlorobenzamide](/img/structure/B3954342.png)

![2-[3-(4-morpholinyloxy)-3-oxopropyl]-2,3-dihydro-1,4-phthalazinedione](/img/structure/B3954352.png)
![N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B3954376.png)

![N-[(2-methoxy-4-nitrophenyl)carbamothioyl]butanamide](/img/structure/B3954392.png)
![N-{[(2-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3954397.png)
